3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde
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Overview
Description
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde is an organic compound with the molecular formula C13H17BrO3 and a molecular weight of 301.18 g/mol . It is a derivative of benzaldehyde, characterized by the presence of bromine, methoxy, and pentyloxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 5-methoxy-4-(pentyloxy)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid derivative, while reduction produces the corresponding alcohol .
Scientific Research Applications
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy substituents may also influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
3-Bromo-5-methoxy-4-(pentyloxy)benzaldehyde can be compared with other benzaldehyde derivatives such as:
- 3-Bromo-4-methoxybenzaldehyde
- 5-Methoxy-4-(pentyloxy)benzaldehyde
- 3-Bromo-5-methoxybenzaldehyde
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The presence of the pentyloxy group in this compound provides unique steric and electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
3-bromo-5-methoxy-4-pentoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c1-3-4-5-6-17-13-11(14)7-10(9-15)8-12(13)16-2/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABNXISBZBZELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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